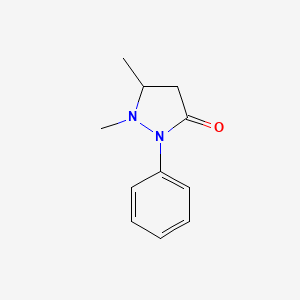

1,5-Dimethyl-2-phenylpyrazolidin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

13292-55-2 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1,5-dimethyl-2-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C11H14N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

InChI Key |

ZGCZUXLVQJELGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)N(N1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dimethyl 2 Phenylpyrazolidin 3 One and Its Derivatives

Established and Foundational Synthetic Routes

Traditional methods for constructing the pyrazolidinone ring often rely on cyclocondensation reactions of linear precursors. These foundational routes are valued for their reliability and use of readily available starting materials.

4-Aminoantipyrine (B1666024), also known as 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, serves as a versatile and key intermediate for the synthesis of a wide array of pyrazolidinone derivatives. nih.govresearchgate.net Its primary amine group is readily functionalized, most commonly through condensation reactions with various aldehydes and ketones to form Schiff bases. nih.govchemrevlett.com This reaction provides a straightforward method to introduce diverse substituents at the C4 position of the pyrazolidinone core.

For instance, a series of Schiff base analogues of 4-aminoantipyrine has been synthesized through the condensation reaction with substituted benzaldehydes. nih.gov In one study, this reaction was carried out using dimethylethanolamine (DMEA) as an efficient and inexpensive organocatalyst, leading to high yields in a short reaction time. chemrevlett.com The general scheme involves the reaction of 4-aminoantipyrine with a substituted aldehyde, often in a solvent like ethanol (B145695), to yield the corresponding 4-(benzylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivative.

In a different transformation, the aerial oxidation of the 5-methyl group of 4-aminoantipyrine in the presence of dimethylformamide (DMF) can lead to an aldehyde intermediate. nih.gov This intermediate then undergoes a Schiff base formation with a second molecule of 4-aminoantipyrine, resulting in a dimeric structure. nih.gov

Table 1: Examples of Schiff Bases Synthesized from 4-Aminoantipyrine

| Reactant (Substituted Benzaldehyde) | Resulting Schiff Base Derivative | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | 4-(4-nitrobenzylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 92 | chemrevlett.com |

| 3,4-Dimethoxybenzaldehyde | 4-(3,4-dimethoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 94 | chemrevlett.com |

| 4-Hydroxybenzaldehyde | 4-(4-hydroxybenzylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 95 | chemrevlett.com |

A general and widely employed method for synthesizing the 3-pyrazolidinone skeleton involves the reaction of α,β-unsaturated esters, such as acrylates, with hydrazine (B178648) hydrate (B1144303). researchgate.netarkat-usa.org This reaction proceeds via a Michael-type 1,4-addition of the hydrazine to the unsaturated ester, followed by an intramolecular cyclization (lactamization) to form the five-membered ring. researchgate.net

The versatility of this method allows for the preparation of various substituted pyrazolidinones by choosing appropriately substituted α,β-unsaturated esters and hydrazine derivatives. arkat-usa.org However, a potential limitation is that other functional groups present in the starting materials may also react under the reaction conditions. researchgate.net For example, a "ring switching" transformation has been reported where 5,6-dihydro-2H-pyran-2-one reacts with hydrazine hydrate to quantitatively yield 5-(2-hydroxyethyl)pyrazolidin-3-one. arkat-usa.org

An alternative to using α,β-unsaturated esters is the employment of β-hydroxy esters as precursors for 3-pyrazolidinones. researchgate.net In this approach, the hydroxyl group of the β-hydroxy ester is first converted into a good leaving group, typically a sulfonyloxy group such as a mesylate or tosylate. arkat-usa.org

The resulting β-sulfonyloxy ester is then treated with hydrazine hydrate. The reaction proceeds through a nucleophilic substitution where the hydrazine displaces the sulfonyloxy group, followed by cyclization to afford the pyrazolidinone ring. arkat-usa.org This method was utilized in the synthesis of racemic 4-benzyloxycarbonylamino-3-pyrazolidinone from methyl N-benzyloxycarbonyl-O-tosylserinate and hydrazine hydrate. arkat-usa.org More recently, this strategy has been adapted for the preparation of non-racemic pyrazolidinones starting from chiral amino acids like L-phenylalanine. arkat-usa.org

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry has focused on developing more efficient, atom-economical, and stereoselective methods for constructing complex molecules. These advanced strategies have been successfully applied to the synthesis of pyrazolidinone scaffolds.

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product containing substantial portions of all reactants, have emerged as a powerful tool in heterocyclic synthesis. beilstein-journals.orgnih.gov This approach offers significant advantages over traditional multi-step syntheses, including higher efficiency, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.orgnih.gov

Several MCRs have been developed for the synthesis of pyrazolidinone derivatives and related fused systems like pyrano[2,3-c]pyrazoles. beilstein-journals.orgnih.gov A common MCR strategy involves the one-pot reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), malononitrile (B47326), and hydrazine hydrate. nih.gov In this sequence, the β-ketoester and hydrazine can first react to form a pyrazolone (B3327878) intermediate, while a Knoevenagel condensation between the aldehyde and malononitrile generates a Michael acceptor. beilstein-journals.org A subsequent Michael addition and cyclization yield the final complex heterocyclic product. beilstein-journals.org Various catalysts, including novel nanomagnetic catalysts, have been employed to enhance the efficiency and sustainability of these reactions. nih.gov

The development of methods to control the stereochemistry during the synthesis of pyrazolidinones is crucial, as different enantiomers of a chiral molecule can exhibit distinct biological activities. mdpi.com Recent advances have focused on the asymmetric synthesis of chiral pyrazolidinone analogues. researchgate.net

One successful approach involves organocatalytic 1,3-dipolar cycloaddition reactions. rsc.org For example, elegant asymmetric (3+2) cycloaddition reactions using N,N'-cyclic azomethine imines have been developed to construct chiral pyrazolidine (B1218672) derivatives. rsc.org Another powerful strategy is the use of N-heterocyclic carbene (NHC) catalysis. A structurally diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones was synthesized in excellent yields and high enantioselectivities via an NHC-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines. rsc.org

Furthermore, chiral pyrazolidinones can be prepared from readily available chiral starting materials, such as amino acids. arkat-usa.org For instance, non-racemic 3-pyrazolidinones have been synthesized from L-phenylalanine, demonstrating the utility of the chiral pool in accessing enantiomerically pure target molecules. arkat-usa.org These advanced stereoselective methods provide access to optically pure pyrazolidinone analogues for further investigation. nih.gov

Implementation of Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of pyrazolidinone frameworks is a critical step towards developing environmentally sustainable chemical processes. chemistryjournals.net The twelve principles of green chemistry, established by Paul Anastas and John Warner, offer a guiding framework to minimize the environmental footprint of chemical manufacturing by reducing waste, using safer chemicals, and improving energy efficiency. chemistryjournals.netnih.gov

Key principles applicable to pyrazolidinone synthesis include:

Waste Prevention: Designing syntheses that generate minimal byproducts is a primary goal. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the starting reagents into the final product. mdpi.com

Use of Safer Solvents and Auxiliaries: Traditional syntheses often rely on volatile and toxic organic solvents. Green approaches prioritize the use of safer alternatives such as water, ethanol, or ionic liquids, which can reduce environmental impact while maintaining or improving reaction efficiency. chemistryjournals.netnih.govmdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible minimizes energy consumption. chemistryjournals.net Innovative techniques like microwave-assisted synthesis can significantly reduce reaction times and energy requirements compared to conventional heating methods. chemistryjournals.netwhiterose.ac.uk

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are effective in small amounts and can facilitate a reaction multiple times, thereby minimizing waste. whiterose.ac.ukyoutube.com The development of efficient catalysts is crucial for the green synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines. rsc.org

Table 1: Application of Green Chemistry Principles in Pyrazolidinone Synthesis

| Green Chemistry Principle | Application in Pyrazolidinone Synthesis | Reference |

|---|---|---|

| Waste Prevention | Employing catalytic reactions and one-pot syntheses to reduce the number of steps and purification processes. | nih.govyoutube.com |

| Atom Economy | Utilizing cycloaddition reactions where most or all atoms of the reactants are incorporated into the product. | mdpi.com |

| Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with water, ethanol, or deep eutectic solvents. | nih.govwhiterose.ac.uk |

| Energy Efficiency | Using microwave-assisted or sonochemical methods to accelerate reactions and lower energy consumption. | chemistryjournals.net |

| Renewable Feedstocks | Investigating the use of bio-based starting materials derived from agricultural products. | mdpi.comyoutube.com |

| Catalysis | Using metal catalysts (e.g., Ru, Rh) or organocatalysts to enable efficient transformations with low waste generation. | whiterose.ac.ukrsc.orgrsc.org |

Ring Switching Transformations for Pyrazolidinone Formation

Ring switching, or ring transformation, is a synthetic strategy where one heterocyclic ring system is converted into another. This approach can provide novel pathways to target structures that may be difficult to access through conventional cyclization methods. For instance, in a process analogous to pyrazole (B372694) synthesis, pyranones can undergo condensation with arylhydrazines to yield 5-substituted pyrazoles. nih.gov This type of reaction involves the opening of the initial ring followed by recyclization with the incoming reagent to form the new heterocyclic core. Another example is the transformation of 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netnih.govoxazine-1,8-diones, which can undergo ring-opening reactions when treated with binucleophiles to construct new polycyclic pyridones. mdpi.com While specific examples for 1,5-Dimethyl-2-phenylpyrazolidin-3-one are not extensively documented, the principle remains a viable synthetic design strategy, potentially allowing for the conversion of other five- or six-membered heterocycles into the pyrazolidinone skeleton.

Horner–Wadsworth–Emmons Approaches for Functionalized Pyrazolidinones

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, typically with high (E)-selectivity, from stabilized phosphonate (B1237965) carbanions and carbonyl compounds (aldehydes or ketones). wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction's versatility and tolerance for a wide range of functional groups make it a valuable tool in multi-step organic synthesis. researchgate.net

In the context of pyrazolidinone synthesis, the HWE reaction can be envisioned as a key step to construct unsaturated precursors. For example, a phosphonate ester containing a latent pyrazolidinone precursor could react with an aldehyde to form an α,β-unsaturated system, which could then undergo an intramolecular cyclization (e.g., a Michael addition) to form the functionalized pyrazolidinone ring.

Furthermore, amido-substituted HWE reagents have been shown to serve as precursors to 1,3-dipoles for use in (3+2) cycloaddition reactions. nih.gov This opens a pathway where an HWE-type reagent could react with an appropriate dipolarophile to directly construct a five-membered heterocyclic ring, such as a pyrrole (B145914) or, potentially, a pyrazolidinone derivative, in a highly regioselective manner. nih.gov The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups (like trifluoroethyl esters), can be used to obtain (Z)-alkenes, further expanding the stereochemical possibilities. youtube.com

Table 2: Potential Horner-Wadsworth-Emmons Reaction Components for Pyrazolidinone Precursor Synthesis

| Phosphonate Reagent | Carbonyl Partner | Potential Product Application | Reference |

|---|---|---|---|

| Triethyl phosphonoacetate | Phenylacetaldehyde | Synthesis of an α,β-unsaturated ester side chain for subsequent cyclization. | wikipedia.orgresearchgate.net |

| Diethyl (isocyanomethyl)phosphonate | Benzophenone | Formation of a vinyl isocyanide for cycloaddition or rearrangement-cyclization strategies. | researchgate.net |

| (Trifluoroethyl)diphenylphosphine oxide | Acrolein | Still-Gennari conditions to form a (Z)-diene for intramolecular Diels-Alder/cyclization. | youtube.com |

| Amido-substituted phosphonate | Alkyne (as dipolarophile) | (3+2) cycloaddition to directly form a substituted five-membered nitrogen heterocycle. | nih.gov |

Synthesis of Fused Pyrazolidinone Systems

Fused pyrazolidinone systems represent a class of bicyclic and polycyclic heterocycles with significant structural complexity and potential biological activity. The development of synthetic routes to these scaffolds is an active area of research, focusing on cascade reactions and C-H activation strategies to build molecular complexity efficiently.

Construction of Pyrazolidinone Fused γ-Lactam Ring Systems

The γ-lactam (pyrrolidin-2-one) ring is a common structural motif in natural products and pharmaceuticals. Fusing this ring to a pyrazolidinone core creates a unique bicyclic scaffold. General methods for γ-lactam synthesis can be adapted for this purpose. For example, the intramolecular hydroamidation of an alkene-containing amide, often catalyzed by a phosphazene base, is a powerful method for forming lactam rings. organic-chemistry.org

A hypothetical route to a pyrazolidinone-fused γ-lactam could involve preparing a pyrazolidinone derivative bearing an N-alkenylamide side chain. Treatment of this substrate with an appropriate catalyst could then induce an intramolecular cyclization, forming the fused γ-lactam ring system. Another approach could be the ring expansion of a pyrazolidinone-fused cyclobutanone, which, upon treatment with an aminating agent, could rearrange to the desired γ-lactam structure. organic-chemistry.org

Strategies for Pyrazolidinone Fused Cinnoline (B1195905) Synthesis

Recent advances have led to highly efficient methods for synthesizing cinnoline-fused pyrazolidinones. One prominent strategy involves a Ruthenium(II)-catalyzed cascade C–H activation and annulation reaction. rsc.org This method utilizes N-aryl-pyrazolidinones and sulfoxonium ylides to construct the fused bicyclic system. The reaction is notably fast (often complete in 10 minutes) and proceeds in good to excellent yields (51-99%). rsc.org This transformation is effective even for sterically hindered substrates, such as those containing a gem-dimethyl group on the pyrazolidinone ring. rsc.org

Another powerful method is the Rhodium(III)-catalyzed cascade reaction between 1-phenylpyrazolidinones and vinylene carbonate. researchgate.net This process is initiated by C-H bond cleavage, followed by C-C/C-N bond formation, leading to the fused cinnoline derivative. researchgate.net

Table 3: Ru(II)-Catalyzed Synthesis of Cinnoline-Fused Pyrazolidinones

| Pyrazolidinone Substrate | Ylide Partner | Catalyst/Additive | Yield | Reference |

|---|---|---|---|---|

| N-phenyl-pyrazolidin-3-one | Dimethylsulfoxonium methylide | [RuCl₂(p-cymene)]₂ / Zn(OTf)₂ | High | rsc.org |

| N-(p-tolyl)-pyrazolidin-3-one | (Benzoylmethyl)dimethylsulfoxonium ylide | [RuCl₂(p-cymene)]₂ / Zn(OTf)₂ | 85% | rsc.org |

| 1,5,5-trimethyl-2-phenylpyrazolidin-3-one | (4-chlorobenzoylmethyl)dimethylsulfoxonium ylide | [RuCl₂(p-cymene)]₂ / Zn(OTf)₂ | 92% | rsc.org |

| N-(naphthalen-1-yl)pyrazolidin-3-one | Dimethylsulfoxonium methylide | [RuCl₂(p-cymene)]₂ / Zn(OTf)₂ | 75% | rsc.org |

Formation of Pyrazolo[1,2-a]pyrazoles and Pyrazolo[1,5-c]pyrimidines

Pyrazolo[1,2-a]pyrazoles and pyrazolo[1,5-c]pyrimidines are fused heterocyclic systems containing a bridgehead nitrogen atom. Their synthesis often starts from suitably substituted pyrazole or pyrazolidine precursors.

Pyrazolo[1,5-c]pyrimidines: These compounds are isomers of the more widely studied pyrazolo[1,5-a]pyrimidines. aston.ac.uk Their synthesis can be achieved through various cyclocondensation reactions. For instance, new glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines have been synthesized by reacting 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with sugars like glucose or galactose. researchgate.net

Pyrazolo[1,2-a]pyrazoles: The synthesis of the related pyrazolo[1,2-a]cinnoline framework can be achieved via a rhodium-catalyzed [4+2] cyclization of pyrazolidinones with iodonium (B1229267) ylides, where the solvent system controls the divergent synthesis toward either cinnolines or the fused pyrazolo[1,2-a]cinnolines. researchgate.net The synthesis of N,N-bicyclic pyrazolidinones, which includes the pyrazolo[1,2-a]pyrazole core, often relies on the cycloaddition reactions of 1,3-dipolar azomethine imines with various reaction partners. rsc.orgnih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines is well-established and typically involves the reaction of 3-aminopyrazole (B16455) derivatives with 1,3-dielectrophiles such as β-dicarbonyl compounds or their synthetic equivalents. researchgate.net For example, a series of pyrazolo[1,5-a]pyrimidine-based compounds were prepared through the direct cyclo-condensation of 5-amino-1H-pyrazoles with reagents like 2-(arylidene)malononitriles. researchgate.net These strategies highlight the importance of precursor design in accessing diverse fused heterocyclic systems. rsc.org

Targeted Functionalization and Derivatization Strategies

The derivatization of the this compound scaffold, commonly known as antipyrine (B355649), is a field of significant interest due to the wide-ranging biological activities of its analogues. nih.gov Synthetic efforts are typically directed at specific positions on the pyrazolidinone ring to introduce new functional groups and modulate the molecule's properties. These strategies primarily revolve around functionalization at the C4 position, often via an amino group, which then serves as a versatile handle for constructing a diverse library of derivatives, including Schiff bases and carbo(thio)amides.

In the parent compound, this compound, the nitrogen atoms at positions 1 and 2 are already substituted with methyl and phenyl groups, respectively. Consequently, direct functionalization at these sites is not a common synthetic route without significant structural modification. Instead, derivatization strategies for this scaffold predominantly proceed through the introduction of a reactive functional group at the C4 position of the pyrazole ring.

The most versatile intermediate for this purpose is 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one, also known as 4-aminoantipyrine. researchgate.net The exocyclic amino group at C4 is the primary site for a vast array of chemical modifications. This nitrogen atom serves as a nucleophilic handle for building more complex molecules. For instance, it can be acylated to form amides, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide, which is a key intermediate for various drugs. nih.gov In the crystal structure of this formamide (B127407) derivative, molecules are linked by intermolecular N—H⋯O hydrogen bonds to create a three-dimensional network. nih.gov

Similarly, this amino group can react with sulfonyl chlorides to produce sulfonamide derivatives. The crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide reveals that the phenyl and pyrazole rings are twisted relative to each other by an angle of 49.11 (7)°. nih.gov

While direct N-ring functionalization is not typical for this specific substituted pyrazolidinone, selective modification of ring nitrogens is a known strategy in other heterocyclic systems. For example, a method for the selective functionalization at the N2-position of guanine (B1146940) in oligonucleotides via reductive amination has been developed, demonstrating that site-selective modification of ring nitrogen atoms is a viable chemical approach for creating functional nucleic acids. rsc.org

The preparation of Schiff bases is a prominent and straightforward strategy for derivatizing the this compound scaffold, primarily starting from its C4-amino analogue, 4-aminoantipyrine. nih.govresearchgate.net These Schiff base analogues, characterized by an imine or azomethine (-CH=N-) group, are typically synthesized through a simple one-step condensation reaction between the primary amino group of 4-aminoantipyrine and the carbonyl group of various aldehydes or ketones. researchgate.net

The synthesis is often carried out by refluxing 4-aminoantipyrine with different substituted benzaldehydes in an ethanol solvent, a method that provides excellent yields, typically ranging from 80% to 94%. lookchem.com The resulting Schiff base structures have been elucidated using IR, 1H NMR, and mass spectral data. lookchem.com

A study detailed the synthesis of a series of Schiff base analogues (compounds 3a-m , 4 , and 5 ) and evaluated their antioxidant activities. nih.govresearchgate.net The findings revealed that the nature and position of substituents on the benzylidene phenyl ring play a crucial role in the compound's antioxidant capacity. nih.gov For example, compounds 3k (with a 2,4,6-trihydroxy substitution) and 3f (with a 3,4-dihydroxy substitution) showed the highest antioxidant activity, with IC₅₀ values comparable to the standard antioxidant, ascorbic acid. nih.govresearchgate.net

| Compound | Substitution on Benzylidene Phenyl Ring | Antioxidant Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 3k | 2,4,6-OH | 0.44 | researchgate.net, nih.gov |

| 3f | 3,4-OH | 0.93 | researchgate.net, nih.gov |

| Ascorbic Acid (Standard) | N/A | 0.41 | researchgate.net, nih.gov |

Furthermore, these Schiff base derivatives can act as ligands to form coordination complexes with various transition metals. Bidentate Schiff base ligands, formed from the condensation of 4-aminoantipyrine with compounds like salicylaldehyde, can coordinate with metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Novel tridentate Schiff base metal complexes have also been prepared from the Schiff base derived from acetophenylidene-4-iminoantipyrine and tyrosine, complexed with Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). nih.gov These chelation strategies further expand the chemical diversity and potential applications of this molecular framework.

The synthesis of carboxamide and carbothioamide (the sulfur analogue) derivatives represents another important avenue for modifying the pyrazoline core structure to generate compounds with significant biological potential. nih.gov Carboxamides and their thio-analogues are prevalent in a wide range of natural and synthetic bioactive compounds. mdpi.com

One effective method for synthesizing carbothioamide/carboxamide-based pyrazoline derivatives involves a cyclization reaction. nih.gov This process starts with the synthesis of chalcone (B49325) analogues, which are then reacted with either thiosemicarbazide (B42300) (for carbothioamide derivatives) or semicarbazide (B1199961) (for carboxamide derivatives). nih.gov The reaction is typically carried out by heating the reactants under reflux in glacial acetic acid for 4-6 hours. nih.gov The resulting pyrazoline derivatives are characterized using spectroscopic methods like 1H and 13C NMR, FT-IR, and mass analysis. nih.gov

Research into a series of these synthesized derivatives (3a–3l ) demonstrated their potential as anticancer agents. nih.gov Two compounds in particular, 3a and 3h , exhibited excellent cytotoxic activity against human lung cancer (A549) and human cervical cancer (HeLa) cell lines, with low toxicity against normal human lung cells. nih.gov

| Compound | Cancer Cell Line | Cytotoxicity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 3a | A549 (Lung) | 13.49 ± 0.17 | nih.gov |

| HeLa (Cervical) | 17.52 ± 0.09 | ||

| 3h | A549 (Lung) | 22.54 ± 0.25 | nih.gov |

| HeLa (Cervical) | 24.14 ± 0.86 | ||

| Staurosporine (Standard) | A549 (Lung) | Not specified in source | nih.gov |

| HeLa (Cervical) | Not specified in source |

Another synthetic approach utilizes 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide as a versatile precursor for creating a variety of pyrazole derivatives, highlighting the utility of the carbothiohydrazide moiety in constructing novel heterocyclic systems. chemrxiv.org

Chemical Reactivity and Transformation Mechanisms

Elucidation of Ring Transformations and Rearrangement Pathways

The pyrazolidinone skeleton can undergo significant structural reorganization, particularly under photochemical induction. Studies have revealed that the energy input from light can initiate cleavage of the ring's bonds, leading to novel rearranged products.

A notable transformation is the photochemical rearrangement of 2-phenyl-pyrazolidin-3-ones. rsc.org Upon irradiation, these compounds have been observed to rearrange into 1-anilinoazetidin-2-ones, which involves a transposition of the ring atoms. This process signifies a contraction of the five-membered pyrazolidinone ring into a four-membered azetidinone ring. Alongside this rearrangement, the reaction can also yield phenylazoalkanoates as byproducts. rsc.org

Another significant light-induced transformation is the ring-opening of bicyclic pyrazolidinone systems. mdpi.com For instance, irradiation of pyrazolo[1,2-a]pyrazolones can induce a homolytic cleavage of the N4–C5 bond, forming a biradical intermediate. mdpi.com This intermediate can then undergo further reactions, including intramolecular hydrogen atom transfer (HAT), to yield ring-opened pyrazole (B372694) aldehydes. The efficiency and pathway of these transformations are highly dependent on the reaction conditions. mdpi.com

Table 1: Examples of Photochemical Ring Transformations of Pyrazolidinone Scaffolds

| Starting Material Class | Reaction Conditions | Major Product Class | Transformation Type | Reference |

|---|---|---|---|---|

| 2-Phenyl-pyrazolidin-3-ones | Irradiation (UV light) | 1-Anilinoazetidin-2-ones | Ring Rearrangement/Contraction | rsc.org |

| Pyrazolo[1,2-a]pyrazolones | Irradiation (450 nm light) | Pyrazole Aldehydes | Photoinduced Ring Opening | mdpi.com |

Investigation of Oxidative Aromatization Reactions for Pyrazolidinone Scaffolds

The conversion of saturated or partially saturated heterocyclic rings into their aromatic counterparts is a fundamental transformation in organic synthesis. For the pyrazolidinone scaffold, this involves oxidation to the corresponding aromatic pyrazole. Pyrazolines, which are closely related dihydro-pyrazoles, are readily oxidized to pyrazoles. organic-chemistry.org This aromatization can be achieved using various oxidizing agents, such as bromine, or even by heating in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere, which provides a more environmentally benign protocol. organic-chemistry.org

The mechanism for such transformations can be complex. In some cases, the synthesis of pyrazoles proceeds through an oxidation-induced N–N bond coupling within a metal-complexed precursor, highlighting the role of oxidation in the formation of the aromatic ring itself. rsc.org While direct studies on the oxidative aromatization of 1,5-Dimethyl-2-phenylpyrazolidin-3-one are specific, the general principles derived from pyrazoline and other related heterocycle oxidations are applicable. organic-chemistry.orgnih.gov For example, the oxidation of related azolo[1,5-a]pyrimidine systems has been studied, revealing challenges such as side product formation and resinification under certain oxidative conditions. nih.gov

Table 2: Methods for Oxidative Aromatization of Pyrazoline Scaffolds

| Substrate | Oxidizing Agent/Conditions | Product | Reference |

|---|---|---|---|

| Pyrazoline intermediates | Bromine (Br₂) | Pyrazoles | organic-chemistry.org |

| Pyrazoline intermediates | DMSO, O₂, Heat | Pyrazoles | organic-chemistry.org |

| Diazatitanacycles | TEMPO | Pyrazoles | rsc.org |

Studies on Intramolecular Cyclization Reaction Mechanisms

The pyrazolidinone ring is an excellent platform for the construction of more complex, fused bicyclic systems through intramolecular cyclization reactions. These reactions often involve functionalizing the pyrazolidinone core and then inducing ring closure.

A prominent application is the synthesis of pyrazolo[1,2-a]pyrazole derivatives. arkat-usa.orgresearchgate.net These bicyclic structures, which are valuable as conformationally constrained peptide mimetics, can be prepared from 3-pyrazolidinone precursors. arkat-usa.orgresearchgate.net The mechanism involves the initial formation of the monocyclic pyrazolidinone, followed by transformations that create a reactive site for a subsequent intramolecular cyclization to form the second fused ring.

More advanced methods utilize transition metal catalysis to orchestrate these cyclizations. For example, rhodium(III)-catalyzed C–H bond activation has been employed to initiate an annulation cascade. nih.gov In these reactions, the C–H bond of the phenyl group on a 1-phenylpyrazolidinone is activated by the catalyst. The resulting metallacycle then reacts with an external coupling partner, such as an alkyne, leading to an intramolecular cyclization that forges a new ring fused to the original pyrazolidinone scaffold. nih.gov The mechanism proceeds through a series of steps including C-H metallation, migratory insertion, and reductive elimination or a similar final step to close the ring and regenerate the catalyst. acs.org

Table 3: Intramolecular Cyclization Strategies for Pyrazolidinone Scaffolds

| Starting Material | Key Reagent/Catalyst | Product Type | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Functionalized 3-Pyrazolidinones | Internal functional groups | Pyrazolo[1,2-a]pyrazoles | Stepwise functionalization and cyclization | arkat-usa.orgresearchgate.net |

| 1-Phenylpyrazolidinones | Rh(III) catalyst, Alkynes | Pyrazolo[1,2-a]pyrazolones | C(sp²)–H bond activation/[4+1] annulation | nih.gov |

| 1-Phenylpyrazolidinones | Rh(III) catalyst, Oxadiazolones | Pyrazolidinone-fused Benzotriazines | C–H/N–H bond functionalization cascade | acs.org |

Exploration of Cascade Reactions in Complex Molecule Construction

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, are a powerful tool for building molecular complexity efficiently. The pyrazolidinone scaffold has proven to be a valuable participant in such reaction sequences.

A remarkable example is the use of a catalytic system to control divergent reaction pathways, allowing for the synthesis of multiple distinct heterocyclic skeletons from the same set of starting materials. nih.gov By reacting pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones, researchers could selectively construct three different types of complex nitrogen-containing heterocycles simply by tuning the catalyst and reaction solvent. For instance, one catalytic system led to a pyrazolo[1,2-a]pyrazolone via a [4+1] annulation cascade, while another system promoted a different reaction course to yield tetrahydropyrimidinones or 3-acylindoles. nih.gov

Similarly, an efficient cascade reaction for synthesizing pyrazolidinone-fused benzotriazines has been developed using rhodium(III) catalysis. acs.org This process starts with the C–H/N–H bond functionalization of a 1-phenylpyrazolidinone, which then reacts with an oxadiazolone. The sequence involves migratory insertion, liberation of carbon dioxide, and a final intramolecular condensation to furnish the complex fused product in a single operation. acs.org These cascade strategies highlight the utility of the pyrazolidinone core as a robust building block for the rapid assembly of diverse and valuable molecular architectures. nih.govacs.org

Structure Activity Relationship Sar Studies and Rational Molecular Design

Principles of Molecular Design for Pyrazolidinone Derivatives

The design of novel pyrazolidinone derivatives is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Pyrazoles and their derivatives are recognized as valuable scaffolds in drug discovery due to their ability to engage in various biological interactions and their synthetic tractability. mdpi.com The core pyrazolidinone structure serves as a template that can be decorated with various functional groups to modulate its interaction with biological targets. mdpi.comrsc.org

Key principles in the molecular design of these derivatives include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for the desired biological activity. For pyrazolidinone derivatives, this often includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features that interact with specific residues in a target protein's binding site. nih.gov Molecular modeling studies are often employed to understand how the pyrazole (B372694) nucleus and its substituents fit within the receptor's binding pocket, with findings suggesting that even small changes, like moving from a six-membered to a five-membered ring, can significantly alter the molecule's arrangement and activity. nih.gov

Hybrid Molecule Design: This strategy involves combining the pyrazolidinone scaffold with other known pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. mdpi.com For example, conjugating the pyrazolidinone ring with structures like benzimidazolone or thiazolidinone has been explored to develop compounds with enhanced antioxidant or anticancer properties. mdpi.comnih.gov

The ultimate goal of these design principles is to develop new chemical entities with improved therapeutic profiles. mdpi.com This process is often iterative, involving cycles of design, synthesis, and biological testing to refine the SAR and optimize lead compounds.

Analysis of Substituent Effects on In Vitro Biological Activity Profiles

The in vitro biological activity of pyrazolidinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. Numerous studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.

For instance, in the development of pyrazole derivatives as anti-inflammatory agents, the type of substituent on attached phenyl rings has shown a marked influence on activity. mdpi.com The presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, affecting its ability to interact with target enzymes like cyclooxygenases (COX). mdpi.com

A study on pyrazole-thiazolidinone hybrids revealed that specific substitutions on the phenyl ring attached to the pyrazole core were critical for anti-inflammatory and analgesic effects. nih.gov The following table summarizes the effect of different substituents on the in vitro activity of a series of pyrazole derivatives.

| Compound | Substituent (R) | In Vitro Anti-inflammatory Activity (% Inhibition) |

| 5 | 4-F | High |

| 10 | 4-Cl | High |

| 15 | 4-Br | High |

| 17 | 4-CH3 | Moderate |

| 21 | 2,4-di-Cl | High |

| 22 | 4-OCH3 | High |

| Data derived from a study on pyrazole-thiazolidinone derivatives, showcasing the impact of substituents on anti-inflammatory activity. nih.gov |

Similarly, research into the anticancer properties of 5-pyrazoline substituted 4-thiazolidinones found that the nature of the aryl group at the C5 position of the pyrazoline ring was a key determinant of cytotoxicity. nih.gov Compounds with a 4-chlorophenyl or 4-methoxyphenyl (B3050149) substituent at this position exhibited the most potent activity against leukemia cell lines. nih.gov

The table below illustrates the growth inhibition (GI50) values for selected compounds against a leukemia cell line panel.

| Compound | Aryl Substituent at C5 | GI50 Range (µM) |

| 4d | 4-Cl-C6H4 | 2.12–4.58 |

| 4f | 4-CH3O-C6H4 | 1.64–3.20 |

| Data showing the effect of C5 substituents on the anticancer activity of 5-pyrazoline substituted 4-thiazolidinones. nih.gov |

These examples underscore the critical role of systematic substituent analysis in optimizing the biological activity of pyrazolidinone derivatives. The physicochemical properties of the substituents, such as their electronic effects and lipophilicity, directly impact the compound's interaction with its biological target. mdpi.com

Conformational Analysis and Stereochemical Influence on Activity

The three-dimensional shape (conformation) and stereochemistry of pyrazolidinone derivatives are crucial factors that govern their biological activity. Molecules are not static entities; they exist as an ensemble of different conformations due to rotation around single bonds. pharmacy180.com The specific conformation that a molecule adopts when binding to a biological target is often the one with the lowest energy that allows for optimal interaction. pharmacy180.com

Conformational analysis studies how these rotational motions affect a molecule's properties. pharmacy180.com For cyclic systems like pyrazolidinone, the ring is not planar and can adopt different puckered conformations. The substituents on the ring will occupy either axial or equatorial positions, and the relative orientation of these substituents can significantly influence binding affinity.

Stereochemistry, the spatial arrangement of atoms, is also a critical determinant of activity. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with the different enantiomers of a chiral drug molecule. The synthesis of 5-pyrazoline substituted 4-thiazolidinones, for example, results in the formation of a chiral center at the C5 position of the pyrazoline ring. nih.gov Although the specific influence of each enantiomer was not detailed in this particular study, it is a well-established principle in medicinal chemistry that different stereoisomers can have vastly different biological activities.

The influence of stereochemistry is evident in many classes of drugs. For instance, in cyclohexanol (B46403) derivatives, the trans and cis isomers, which differ in the spatial arrangement of their substituents, exhibit distinct conformational preferences and biological effects. pharmacy180.com This principle extends to pyrazolidinone derivatives, where the relative orientation of substituents on the heterocyclic ring can dictate how the molecule fits into a binding site.

Application of Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrazolidinone Research

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel compounds with improved properties. uniroma1.itnih.govresearchgate.net These techniques are particularly relevant in the optimization of leads based on the pyrazolidinone scaffold.

Bioisosteric replacement involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, with the aim of retaining or enhancing biological activity while improving other characteristics like metabolic stability or reducing side effects. nih.govresearchgate.net For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidic properties but alter pharmacokinetic parameters. In the context of pyrazolidinone research, bioisosteric replacements could be applied to the substituents on the phenyl ring or the pyrazolidinone core itself. For instance, replacing a phenyl ring with a different aromatic heterocycle could lead to improved properties. researchgate.net

Scaffold hopping is a more drastic approach where the central core or scaffold of a molecule is replaced with a structurally different one, while maintaining the same three-dimensional arrangement of key functional groups required for biological activity. uniroma1.itnih.gov This strategy is employed to move into new chemical space, circumvent existing patents, or significantly improve a compound's drug-like properties. uniroma1.it For example, researchers identified that a pyrazole nucleus was not an ideal scaffold for certain receptor agonists and that pyridazinone or pyridinone scaffolds provided a better arrangement for receptor binding. nih.gov This represents a form of scaffold hopping where the five-membered pyrazole ring is conceptually replaced by a six-membered ring to achieve better biological outcomes.

These computational and medicinal chemistry strategies allow for the rational exploration of new chemical entities based on an initial lead compound. uniroma1.itresearchgate.net By identifying which parts of the molecule are essential for activity and which can be modified, researchers can design novel pyrazolidinone analogs or entirely new classes of compounds with superior therapeutic potential. u-strasbg.fr

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and predicting the chemical behavior of pyrazolone (B3327878) systems.

The electronic structure of 1,5-Dimethyl-2-phenylpyrazolidin-3-one and its derivatives has been investigated using various quantum chemical methods. DFT calculations are commonly employed to understand the distribution of electrons within the molecule, which is crucial for predicting its reactivity and interaction with other molecules. Studies on related compounds, such as N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, have utilized DFT to analyze bonding nature and molecular stability. researchgate.net

Key analyses in these studies include:

Mulliken Effective Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into electrostatic interactions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface. Regions with negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This analysis characterizes the nature of chemical bonds (e.g., covalent vs. ionic) based on the topology of the electron density. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods provide a detailed picture of electron localization in the molecular space, helping to identify bonding, non-bonding, and core electron pairs. researchgate.net

These computational tools collectively provide a comprehensive understanding of the electronic landscape of the molecule, highlighting the reactive sites and the nature of its intramolecular bonds.

Computational chemistry is a key tool for predicting the reactivity of this compound. By calculating the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can infer the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

Studies on derivatives have shown that these calculations correlate well with experimental findings on reactivity. researchgate.net Furthermore, theoretical calculations can model entire reaction pathways, identifying transition states and calculating activation energies. For example, in the study of tautomerism, computational methods can determine the energy barriers between different isomeric forms, predicting the feasibility and kinetics of their interconversion. bohrium.com This predictive power is invaluable for understanding reaction mechanisms and designing new synthetic routes.

Pyrazolinones are well-known for exhibiting tautomerism, a form of isomerism involving the migration of a proton. For this compound and related structures, several tautomeric forms are possible, primarily the CH, OH, and NH forms. The relative stability of these tautomers is a critical aspect of their chemistry, as it influences their physical properties and biological activity.

Theoretical investigations, using methods like AM1, PM3, and DFT (e.g., B3LYP/6-31G*), have been conducted to determine the most stable tautomers in different environments (gas phase, solution, and solid state). rsc.org For instance, studies on 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one found that the CH tautomer was the most stable in both the gas and solid states. rsc.org The choice of solvent can also significantly influence the tautomeric equilibrium, an effect that can be modeled computationally. bohrium.comresearchgate.net These studies show that the relative energies of the tautomers can be accurately calculated, providing crucial insights that complement experimental data from NMR spectroscopy and X-ray crystallography. rsc.orgfu-berlin.de

| Computational Method | Focus of Study | Key Findings | Reference |

| DFT (B3LYP/6-31G*) | Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one | The CH tautomer is the most stable in the gas phase and solid state. | rsc.org |

| DFT (B3LYP/6-31+g(d)) | Tautomeric equilibrium of 3-phenyl-2,4-pentanedione | The keto form is more stable than the enol form in the gas phase and various solvents. | bohrium.com |

| Ab initio / DFT | Tautomerism of 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones | Substituents and solvents can influence the relative stability of pyrazolone isomers. | researchgate.net |

Advanced Molecular Modeling and Simulation Techniques

Beyond quantum mechanics, molecular modeling and simulation techniques offer a dynamic view of molecular behavior, particularly in the context of biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or DNA. This method is central to drug discovery and helps in understanding the mechanism of action of bioactive compounds.

Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For example, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide was docked into the active site of the type 2 anti-diabetes GLUT4 protein, revealing potential binding modes. researchgate.net Similarly, other pyrazolidine (B1218672) derivatives have been docked against targets like the Epidermal Growth Factor Receptor (EGFR), with the calculated binding energies showing good correlation with experimental activity. nih.gov

The docking process involves:

Defining the 3D structures of the ligand and the target receptor.

Sampling a large number of possible binding poses of the ligand within the receptor's active site.

Using a scoring function to estimate the binding affinity for each pose.

The results are typically reported as a binding energy or score, with lower values indicating a more favorable interaction. These studies can identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex.

| Ligand/Derivative | Target Receptor | Docking Software/Method | Key Finding | Reference |

| Quinoxaline-pyrazolidine-dione derivatives | EGFR (PDB: 4HJO) | Not Specified | Potent compounds bind strongly to the EGFR active site with binding energies from -9.57 to -12.03 kcal/mol. | nih.gov |

| N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide | GLUT4 Protein | Not Specified | The compound can access the active pocket of the GLUT4 protein. | researchgate.net |

| Pyrazole (B372694) carbothiamide derivatives | Human DHFR (PDB: 1KMS) | Accelrys Discovery Studio 2.1 | Synthesized compounds exhibited high fitness scores and multiple bonding interactions with the active site. | researchgate.net |

| Naphtha[1,2-d]thiazol-2-yl urea/thiourea derivatives | Human Adenosine A(2A) Receptor | AutoDock 4.2 | Docking scores showed a reliable correlation with experimental antiparkinsonian activity. | nih.gov |

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems over time, from picoseconds to microseconds. arxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, offering insights into conformational changes, binding stability, and the influence of the solvent environment. nih.gov

For derivatives of this compound, MD simulations have been used to:

Assess Conformational Stability: Ab-initio molecular dynamics (AIMD) has been employed to confirm the kinetic and thermodynamic stability of the molecular structure at physiological temperatures. researchgate.net

Analyze Binding Dynamics: Following molecular docking, MD simulations are often run to validate the stability of the predicted ligand-receptor complex. These simulations can reveal how the ligand and protein adapt to each other upon binding and whether the key interactions identified in docking are maintained over time. researchgate.netnih.gov For example, simulations of a derivative with the GLUT4 protein were used to confirm stable binding within the active pocket. researchgate.net

MD simulations are computationally intensive but provide a level of detail that is unattainable with static docking methods, making them a crucial tool in modern computational drug design. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a sophisticated computational approach to elucidate the correlation between the biological activity of a series of compounds and their three-dimensional properties. mdpi.com This methodology is instrumental in drug design, offering predictive models that guide the synthesis of novel and more potent molecules. ijsdr.org For derivatives of pyrazolidinone, including this compound, 3D-QSAR studies are pivotal in understanding the structural requirements for their biological activities.

The fundamental principle of 3D-QSAR is to model the non-covalent interactions between a ligand and its receptor by placing the molecule in a 3D grid. mdpi.com Two of the most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com

Comparative Molecular Field Analysis (CoMFA) In CoMFA, the steric and electrostatic fields of a set of aligned molecules are calculated at various grid points. These calculated energy values are then used as descriptors in a partial least squares (PLS) analysis to derive a QSAR equation that correlates these fields with biological activity. mdpi.com For instance, in a study of isoxazole (B147169) derivatives, which share structural similarities with pyrazolidinones, a CoMFA model yielded a high correlation coefficient (r²) of 0.960, indicating a strong predictive ability. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This often leads to more robust and interpretable models. A CoMSIA model for isoxazole derivatives resulted in an r² of 0.969. mdpi.com The output of these analyses is often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity.

A typical 3D-QSAR study on a series of pyrazolidinone derivatives would involve the following steps:

Data Set Selection: A series of analogs with a range of biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds are built and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric, electrostatic, and other relevant fields are computed.

Statistical Analysis: A PLS analysis is performed to generate the QSAR model.

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and external test sets. nih.gov

The table below summarizes typical statistical parameters obtained in 3D-QSAR studies of related heterocyclic compounds, which would be analogous to a study on this compound derivatives.

| Parameter | Description | Typical Value |

| q² | Cross-validated correlation coefficient | > 0.6 |

| r² | Non-cross-validated correlation coefficient | > 0.8 |

| r²_pred | Predictive correlation coefficient for an external test set | > 0.7 |

Table 1: Representative Statistical Parameters in 3D-QSAR Models. These values indicate a statistically robust and predictive model. mdpi.comnih.gov

Computational Approaches for Ligand Design and Optimization

Computational methods are integral to modern drug discovery, providing a rational basis for the design and optimization of new ligands. nih.gov For a scaffold such as this compound, these approaches can accelerate the identification of derivatives with improved affinity and selectivity for a biological target. mdpi.com

Ligand-Based Drug Design (LBDD) When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods are employed. nih.gov These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. LBDD encompasses several techniques:

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govnih.gov For a series of active pyrazolidinone derivatives, a pharmacophore model could be generated to identify the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings. researchgate.net This model then serves as a template for designing new molecules or for searching virtual compound libraries. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): As discussed previously, QSAR models provide mathematical relationships between the chemical structure and biological activity. ijsdr.org These models can be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts.

Structure-Based Drug Design (SBDD) If the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be utilized. Molecular docking is a key SBDD technique.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net By simulating the binding of this compound and its analogs into the active site of a target protein, researchers can gain insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. nih.gov The results of docking studies can guide the modification of the ligand to enhance these interactions.

The process of computational ligand design and optimization is iterative. It typically begins with a "hit" compound, which may be identified through screening or from the literature. Computational tools are then used to design a small library of new analogs with predicted improved activity. These compounds are synthesized and tested, and the results are used to refine the computational models for the next round of design and optimization.

The table below outlines the key computational approaches and their applications in the design of ligands based on the this compound scaffold.

| Computational Approach | Application in Ligand Design and Optimization |

| Pharmacophore Modeling | Identification of essential chemical features for biological activity. |

| 3D-QSAR | Predicting the activity of designed compounds and guiding structural modifications. |

| Molecular Docking | Visualizing and analyzing the binding mode of ligands in the receptor active site. |

| Virtual Screening | Searching large compound databases for new molecules that fit a pharmacophore model or dock well into a receptor. |

Table 2: Computational Tools for Ligand Design and Optimization.

Investigation of Biological Activities in Vitro and in Silico Studies

Assessment of Anti-inflammatory Properties in Cellular Models (In Vitro)

The anti-inflammatory potential of antipyrine (B355649) derivatives has been explored in cellular models, primarily focusing on their ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is a primary activator of inflammation, regulating the expression of numerous pro-inflammatory genes. nih.gov

In a study using RAW 264.7 macrophage cells, a common in vitro model for inflammation, derivatives of N-antipyrine were evaluated for their anti-inflammatory effects. tandfonline.comnih.gov Macrophages were stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response. The study found that certain N-antipyrine-3,4-dichloromaleimide derivatives could significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. tandfonline.comnih.gov

Furthermore, two compounds, N-antipyrine-3,4-dichloromaleimide (compound 1) and N-antipyrine-3-chloro-4-(3,4-dichloroaniline) maleimide (B117702) (compound 3), demonstrated significant inhibition of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov Mechanistic studies revealed that these compounds inhibited the phosphorylation of the p65 subunit of NF-κB, a critical step in its activation and subsequent translocation to the nucleus to initiate the transcription of inflammatory genes. nih.govmdpi.com Intriguingly, these derivatives also increased the production of anti-inflammatory cytokines IL-4 and IL-13, suggesting an immunomodulatory role. nih.gov These findings identify these antipyrine derivatives as promising prototypes for developing new anti-inflammatory agents that act by modulating the cytokine environment and inhibiting the NF-κB pathway. tandfonline.comnih.gov

Evaluation of Antioxidant Activity (In Vitro)

The antioxidant capacity of pyrazolone (B3327878) derivatives is a significant area of research, often evaluated using assays that measure the compound's ability to scavenge synthetic free radicals. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. medchemexpress.com In these assays, the antioxidant compound donates a hydrogen atom or an electron to the radical, causing a color change that can be measured spectrophotometrically. medchemexpress.com The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. nih.gov

A study on a series of functionalized pyrazolone derivatives investigated their antioxidant potential using the DPPH assay. mdpi.com The results showed that all tested analogues possessed potent antiradical activity, with IC50 values in the micromolar range. mdpi.com The antioxidant capacity was heavily influenced by the substitution pattern on the phenyl ring. Notably, derivatives bearing a catechol (dihydroxy) moiety exhibited the highest antioxidant activity. mdpi.com For instance, the derivative with R¹ and R² dihydroxy groups showed the best result with an IC50 of 2.6 µM. mdpi.com This suggests that the presence and position of hydroxyl groups are crucial for the radical scavenging ability of this class of compounds. mdpi.com

Table 1: In Vitro Antioxidant Activity of Selected Pyrazolone Derivatives (DPPH Assay)

| Compound | Substitution Pattern (on Phenyl Ring C) | IC50 (µM) mdpi.com |

|---|---|---|

| m | R¹, R²-diOH | 2.6 |

| n | R², R³-diOH | 2.9 |

| o | R¹-OH, R²-OCH₃ | 3.6 |

| r | R²-OH, R³-OCH₃ | 4.4 |

| a | Non-substituted | 7.8 |

Determination of Antimicrobial and Antifungal Efficacy (In Vitro)

The efficacy of new chemical entities against microbial pathogens is determined in vitro by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. nih.gov

While direct studies on 1,5-Dimethyl-2-phenylpyrazolidin-3-one are limited, research on related pyrazole (B372694) derivatives demonstrates a range of antimicrobial and antifungal activities. For example, a series of novel pyrazole derivatives incorporating a thiazolin-4-one moiety was tested against several bacterial and fungal strains. scbt.com One compound, a 2,5-Piperazinedione derivative identified as RG5-1, showed interesting MIC values ranging from 4 to 15 µg/mL against tested bacteria. scbt.com

In another study, newly synthesized 1,5-dimethylpyrazol-3-one incorporating thiazolin-4-one derivatives demonstrated good antibacterial activity against Gram-negative bacteria with MIC values from 0.43–0.98 μg/mL and against Gram-positive bacteria with MIC values from 0.95–0.98 μg/mL, which were comparable to the antibiotic Ciprofloxacin. nih.gov Some of these derivatives also showed antifungal activity against Candida albicans isolates, with MIC values as low as 0.22 and 0.24 μg/mL. nih.gov These studies indicate that the pyrazole scaffold is a promising template for the development of new antimicrobial and antifungal agents. scbt.comnih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,5-dimethylpyrazol-3-one incorporating thiazolin-4-one derivatives | Gram-negative bacteria | 0.43 - 0.98 | nih.gov |

| Gram-positive bacteria | 0.95 - 0.98 | nih.gov | |

| Pyrazolo-thiazolin-4-one derivatives | C. albicans | 0.22 - 0.45 | nih.gov |

| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) | Various pathogenic bacteria | 4 - 15 | scbt.com |

Modulation of Enzyme and Receptor Systems

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, which blocks the production of prostaglandins. selleckchem.com Some compounds also inhibit lipoxygenase (LOX) enzymes, which are involved in producing leukotrienes, another class of inflammatory mediators. nih.gov Developing dual inhibitors of COX and 5-LOX is a therapeutic strategy to enhance anti-inflammatory effects and reduce side effects. nih.gov

Research into pyrazole and pyrazoline derivatives has identified potent inhibitors of these enzymes. A study on new 1,5-diaryl pyrazoline analogues of celecoxib (B62257) found several compounds that acted as dual inhibitors of COX-2 and 15-LOX. nih.gov One pyrazoline derivative (compound 3f) was particularly effective, with an IC50 value of 1.14 µM against COX-2 and 4.7 µM against 15-LOX, demonstrating greater potency than the reference drugs celecoxib and meclofenamate. nih.gov Another study also identified a novel pyrazole derivative, ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)), as a promising COX-2 inhibitor. nih.gov

Table 3: COX-2 and 15-LOX Inhibition by a Selected 1,5-Diaryl Pyrazoline Derivative

| Compound | Target Enzyme | IC50 (µM) nih.gov |

|---|---|---|

| Pyrazoline 3f | COX-2 | 1.14 |

| 15-LOX | 4.7 |

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor found on immune cells like neutrophils. tandfonline.com It recognizes formylated peptides from bacteria and damaged mitochondria, and its activation is a key driver of neutrophil-mediated inflammation. tandfonline.com Therefore, FPR1 is an attractive target for anti-inflammatory therapies.

Recent studies have identified pyrazolidinone carboxamide derivatives as potent and selective inhibitors of FPR1. tandfonline.comnih.gov In an in vitro screening, these compounds were found to effectively inhibit the activation of human neutrophils without causing cytotoxicity. nih.gov Specific derivatives selectively inhibited FPR1-induced superoxide (B77818) anion production and elastase release with submicromolar IC50 values, while not affecting the related FPR2 pathway. nih.gov Binding assays confirmed that these compounds act as direct antagonists, competing with the natural ligand for the FPR1 binding site. nih.gov For example, compound 10 showed an IC50 of 0.46 µM in an FPR1 binding assay. This research establishes the pyrazolidinone scaffold as a promising foundation for developing selective FPR1 antagonists to control neutrophil-driven inflammatory diseases. tandfonline.comnih.gov

Table 4: In Vitro FPR1 Inhibition by Pyrazolidinone Carboxamide Derivatives

| Compound | Assay | IC50 (µM) |

|---|---|---|

| 10 | fNLFNYK Binding Inhibition | 0.46 |

| 11 | 1.79 | |

| 21 | 0.75 |

The pyrazole scaffold and its fused heterocyclic derivatives, such as pyrazolo[1,5-a]pyrimidines, have been investigated as inhibitors of various protein kinases involved in cell signaling and cancer progression.

RET Kinase: The RET (REarranged during Transfection) proto-oncogene is a receptor tyrosine kinase whose aberrant activation can drive certain cancers. A study focused on a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold led to the identification of potent RET kinase inhibitors. Compound WF-47-JS03 (1) from this series was a potent inhibitor with high selectivity over other kinases like KDR.

PDGFRβ: The Platelet-Derived Growth Factor Receptor beta (PDGFRβ) is another tyrosine kinase implicated in various diseases. While direct inhibition by this compound has not been extensively documented, numerous multi-kinase inhibitors are known to target PDGFRβ. nih.gov For example, Crenolanib is a potent inhibitor of PDGFRα/β, and Imatinib also targets PDGFR. nih.gov This highlights the potential for kinase inhibitors to modulate this signaling pathway.

EGFR and CDK4/cyclin D1: The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4) are crucial targets in cancer therapy. A series of novel pyridopyrimidine derivatives, which are structurally related to pyrazolo-pyrimidines, were designed and evaluated as dual inhibitors of EGFR and CDK4/cyclin D1. Two compounds from the series showed strong inhibition against both enzymes, with IC50 values in the micromolar range, comparable to reference drugs Erlotinib and Palbociclib. This demonstrates the potential of pyrazole-related heterocyclic systems to function as multi-target kinase inhibitors.

Analysis of Antiproliferative Effects in Established Cancer Cell Lines (In Vitro)

The pyrazolone scaffold, the core of this compound, is a recurring motif in compounds designed for anticancer research. While direct in vitro studies on the antiproliferative activity of this compound are not extensively documented in publicly available research, numerous studies on its derivatives highlight the potential of this chemical class against various cancer cell lines.

A novel series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. One of the compounds, 11a , demonstrated significant and selective activity, with a median growth inhibition (GI₅₀) of 1.71 μM against the CNS cancer cell line SNB-75. ias.ac.in This compound also showed notable growth inhibition against non-small cell lung cancer (HOP-62), breast cancer (HS578T), and melanoma (MALME-3M) cell lines. ias.ac.in

Similarly, a series of phenylbipyridinylpyrazoles were screened for their anticancer activity. nih.gov Compounds 5c and 5h from this series exhibited a broad spectrum of activity against 60 different human tumor cell lines at a 10 µM concentration. nih.gov Notably, compound 5e displayed high selectivity and potency, inhibiting the growth of the leukemia SR cell line by 96% at the same concentration. nih.gov

Furthermore, new triarylpyrazole derivatives have been shown to possess potent antiproliferative effects. researchgate.net Compounds 1j and 1l in this series, featuring N-ethylpiperazinyl and N-benzylpiperazinyl terminal moieties, respectively, demonstrated significant mean percentage inhibition of 97.72% and 107.18% across a 58-cell line panel at a 10 μM concentration. researchgate.net The IC₅₀ values for compound 1j were in the submicromolar range for several cancer cell lines. researchgate.net

Another study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which can be considered related structures, also reported significant antiproliferative activity. nih.gov Compounds 5a and 5d from this study were found to be more potent than the standard anticancer drug paclitaxel (B517696) in 21 different cancer cell lines, particularly against renal cancer and melanoma. nih.gov

These findings, while not directly on this compound, underscore the potential of the pyrazolone core as a scaffold for the development of novel antiproliferative agents. The variations in substituents on the pyrazolone ring system appear to play a crucial role in the potency and selectivity of these compounds.

Table 1: In Vitro Antiproliferative Activity of Selected Pyrazolone Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| 11a | CNS Cancer (SNB-75) | GI₅₀ | 1.71 μM |

| 5e | Leukemia (SR) | % Growth Inhibition | 96% at 10 µM |

| 1j | Various | Mean % Inhibition | 97.72% at 10 µM |

| 1l | Various | Mean % Inhibition | 107.18% at 10 µM |

| 5a | Various | - | Superior potency to paclitaxel in 21 cell lines |

| 5d | Various | - | Superior potency to paclitaxel in 21 cell lines |

Data sourced from multiple studies on pyrazolone derivatives.

Exploration of Neuroprotective Potential (In Vitro / For Related Compounds)

The neuroprotective potential of pyrazolone derivatives has been an area of active investigation. Research suggests that compounds with this scaffold may offer protection against neuronal damage through various mechanisms, including antioxidant and anti-inflammatory effects.

A study on new pyrazolone derivatives reported their neuroprotective effects against pentylenetetrazol (PTZ)-induced neuroinflammation in mice. nih.govnih.gov In vitro, several of these derivatives demonstrated significant antioxidant potential in a DPPH free radical scavenging assay. nih.gov The antioxidant capacity of these compounds is attributed to their ability to donate a proton, thereby neutralizing free radicals. nih.gov One of the most potent compounds, Ic , was selected for further in vivo studies and was found to ameliorate PTZ-induced seizures, oxidative stress, and neuroinflammatory cascades. nih.govnih.gov

The antioxidant properties of compounds structurally related to pyrazolones have also been highlighted in other studies. For instance, an analog of edaravone, a known neuroprotective agent with a pyrazolone-like structure, was shown to be a potent scavenger of reactive oxygen species (ROS) in vitro. nih.gov This suggests that the core structure of this compound could contribute to similar antioxidant activities.

While direct in vitro neuroprotection studies on this compound are limited, the consistent findings for its derivatives strongly suggest that this class of compounds holds promise for the development of neuroprotective therapies.

Development and Application as Peptide Mimetics

Peptidomimetics are non-peptide molecules that mimic the structure and function of natural peptides. The development of such molecules is a key strategy in drug discovery to overcome the limitations of peptide-based drugs, such as poor stability and bioavailability. Heterocyclic scaffolds are often employed in the design of peptidomimetics.

The pyrazolidinone scaffold has been identified as a potential candidate for the development of β-strand mimetics. nih.gov These mimetics are designed to replicate the extended conformation of a peptide backbone found in β-sheets, which are important structures in many protein-protein interactions. The constrained nature of the pyrazolidinone ring can help to pre-organize the appended side chains into a desired spatial orientation, mimicking the presentation of amino acid residues in a natural β-strand. nih.gov

While the direct application of this compound as a peptide mimetic has not been extensively reported, the recognition of the pyrazolidinone core as a viable scaffold in peptidomimetic design opens up avenues for its future development in this area. researchgate.netnih.gov The synthesis of libraries of pyrazolidinone-based compounds could lead to the discovery of potent and selective modulators of protein-protein interactions.

Mechanistic Investigations of Biological Actions at the Molecular Level (In Vitro)

Understanding the molecular mechanisms underlying the biological activities of pyrazolone derivatives is crucial for their rational design and development as therapeutic agents. In vitro studies have begun to shed light on the pathways through which these compounds exert their effects.

In the context of antiproliferative activity, several mechanisms have been proposed for pyrazolone derivatives. Flow cytometric analysis of A549 lung cancer cells treated with the pyrazolo[3,4-d]pyrimidine derivative 11a revealed that the compound induces apoptosis and causes cell cycle arrest at the G0/G1 phase. ias.ac.in This was associated with the downregulation of cyclin D1 and upregulation of p27kip1 levels. ias.ac.in COMPARE analysis of phenylbipyridinylpyrazole derivatives suggested that their anticancer activity may be mediated through the inhibition of topoisomerase II and the biosynthesis of pyrimidine (B1678525) nucleotides. nih.gov

For the neuroprotective effects of pyrazolone derivatives, the primary mechanism appears to be the modulation of oxidative stress and neuroinflammation. The derivative Ic was found to regulate the NF-κB/TNF-α/ROS pathway in a model of PTZ-induced neuroinflammation. nih.govnih.gov The activation of NF-κB is a key event in neurodegenerative processes, and its inhibition by pyrazolone derivatives could be a significant contributor to their neuroprotective properties. nih.gov

These mechanistic insights, primarily from studies on derivatives, provide a valuable framework for understanding the potential biological actions of this compound at the molecular level. Further in vitro investigations are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Advanced Characterization and Analytical Methodologies for Research Applications

Single-Crystal X-ray Diffraction Analysis for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.comyoutube.com This technique involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. youtube.com The positions and intensities of the diffracted X-rays allow for the calculation of a detailed structural model, providing unambiguous information on bond lengths, bond angles, and the conformation of the molecule. youtube.comyoutube.com

While a specific crystal structure of the parent compound 1,5-Dimethyl-2-phenylpyrazolidin-3-one was not found in the surveyed literature, a related co-crystal containing the isomeric compound 1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (antipyrine) has been analyzed. nih.govresearchgate.net For a definitive analysis of this compound, a similar SCXRD study would be required. nih.govmdpi.com Such an analysis would yield critical data, including: